

# Technical Support Center: Investigating the Discontinuation of Posizolid (AZD2563)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Posizolid |           |
| Cat. No.:            | B1679054  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides researchers with information and guidance regarding the development of the oxazolidinone antibiotic, **Posizolid** (AZD2563). Development of **Posizolid** was discontinued by AstraZeneca in July 2002 after the completion of Phase I clinical trials[1] [2][3]. While the precise reasons for this decision were not publicly disclosed, this guide explores the likely contributing factors based on available preclinical data and the known challenges of the oxazolidinone class of antibiotics.

## Frequently Asked Questions (FAQs)

Q1: What was the intended therapeutic use of Posizolid?

A1: **Posizolid** was developed for the treatment of infections caused by Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[1][2]. It also showed activity against Mycobacterium tuberculosis.

Q2: What is the mechanism of action of Posizolid?

A2: **Posizolid**, like other oxazolidinones, inhibits bacterial protein synthesis. It binds to the 23S ribosomal RNA (rRNA) of the 50S ribosomal subunit, preventing the formation of the 70S initiation complex, a crucial step in bacterial protein translation.



Q3: What are the most likely reasons for the discontinuation of Posizolid's development?

A3: While definitive reasons were not released, the discontinuation was likely due to a combination of factors that are common challenges for the oxazolidinone class:

- Mitochondrial Toxicity: A significant concern with oxazolidinones is their potential for mitochondrial toxicity. This is due to the similarity between bacterial ribosomes and mitochondrial ribosomes. Inhibition of mitochondrial protein synthesis can lead to serious side effects such as myelosuppression (anemia and thrombocytopenia) and peripheral neuropathy.
- Suboptimal Pharmacokinetics: Preclinical studies in mice indicated a short half-life for Posizolid. Unfavorable pharmacokinetic properties can make it difficult to maintain therapeutic drug concentrations in patients.
- Modest Efficacy in Specific Models: In a murine model of tuberculosis, Posizolid (AZD5847)
  was found to be less effective than other oxazolidinones, such as linezolid and sutezolid.
  This may have raised concerns about its potential clinical efficacy for this indication.
- Clinical Trial Findings: The halt occurred after Phase I trials, which are designed to assess safety, tolerability, and pharmacokinetics in healthy volunteers. It is highly probable that these trials revealed adverse events or pharmacokinetic profiles that were not favorable for further development.

## Troubleshooting Guides for Oxazolidinone Research

For scientists working on similar oxazolidinone compounds, here are some troubleshooting guides for common experimental challenges.

Issue 1: High In Vitro Potency, but In Vivo Toxicity

- Possible Cause: Off-target effects, particularly inhibition of mitochondrial protein synthesis.
- Troubleshooting Steps:



- Assess Mitochondrial Toxicity: Conduct in vitro assays to measure the compound's effect on mitochondrial protein synthesis. A common method is to measure the incorporation of a radiolabeled amino acid (e.g., <sup>35</sup>S-methionine) into mitochondrial proteins in a relevant cell line (e.g., human erythroleukemia K562 cells).
- Evaluate Cell Proliferation: Determine the impact of the compound on the proliferation of mammalian cell lines. A significant reduction in cell growth could indicate mitochondrial dysfunction.
- Use Rho-Zero Cells: To confirm that the observed cytotoxicity is mediated through mitochondria, test the compound on rho-zero cells, which lack mitochondrial DNA. If the compound does not affect the growth of rho-zero cells, it strongly suggests that the toxicity is mitochondrially-mediated.

#### Issue 2: Inconsistent or Poor In Vivo Efficacy

- Possible Cause: Unfavorable pharmacokinetic properties (e.g., poor absorption, rapid metabolism, short half-life).
- Troubleshooting Steps:
  - Detailed Pharmacokinetic Profiling: Conduct thorough pharmacokinetic studies in an appropriate animal model. Measure key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
  - Assess Protein Binding: High plasma protein binding can reduce the amount of free drug available to exert its antibacterial effect. Determine the extent of plasma protein binding for your compound.
  - Investigate Metabolic Stability: Use in vitro methods, such as incubation with liver microsomes, to assess the metabolic stability of the compound. Rapid metabolism can lead to low in vivo exposure.

## **Data Presentation**

Table 1: In Vitro Activity of **Posizolid** (AZD2563) Against Gram-Positive Bacteria



| Organism<br>(Number of<br>Isolates)              | Comparator | MIC₅₀ (μg/mL) | MIC <sub>90</sub> (μg/mL) | Reference |
|--------------------------------------------------|------------|---------------|---------------------------|-----------|
| Staphylococcus<br>aureus (384)                   | Posizolid  | 1             | 2                         |           |
| Linezolid                                        | 2          | 2             |                           | _         |
| Coagulase-<br>negative<br>staphylococci<br>(219) | Posizolid  | 0.5           | 1                         |           |
| Linezolid                                        | 1          | 2             |                           | _         |
| Enterococcus spp. (>500)                         | Posizolid  | -             | ≤2                        |           |
| Linezolid                                        | -          | -             |                           | _         |
| European Gram-<br>positive cocci<br>(1543)       | Posizolid  | -             | ≤2 (94.4% of isolates)    |           |
| Linezolid                                        | -          | -             |                           | _         |

Note: MIC<sub>50</sub> and MIC<sub>90</sub> are the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

## **Experimental Protocols**

Key Experiment: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

#### Materials:

• Mueller-Hinton Broth (MHB), cation-adjusted



- 96-well microtiter plates
- Bacterial isolates for testing
- Stock solution of the test compound (e.g., **Posizolid**) in a suitable solvent (e.g., DMSO)
- Positive control antibiotic (e.g., linezolid)
- Negative control (broth only)
- Bacterial inoculum standardized to 0.5 McFarland turbidity

#### Procedure:

- Prepare Drug Dilutions: Serially dilute the stock solution of the test compound in MHB in the
  wells of a 96-well plate to achieve a range of concentrations. Also, prepare dilutions of the
  positive control antibiotic.
- Prepare Bacterial Inoculum: Adjust the turbidity of the bacterial suspension in MHB to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10<sup>8</sup> CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10<sup>5</sup> CFU/mL in the wells.
- Inoculate Plates: Add the standardized bacterial inoculum to each well containing the drug dilutions, as well as to a growth control well (containing no drug). Include a sterility control well with uninoculated MHB.
- Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
- Determine MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism as detected by the unaided eye.

## **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action of **Posizolid** in a bacterial cell.





Click to download full resolution via product page

Caption: Proposed mechanism of oxazolidinone-induced mitochondrial toxicity.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Posizolid | C21H21F2N3O7 | CID 213049 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Investigating the Discontinuation of Posizolid (AZD2563)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679054#potential-reasons-for-posizolid-development-halt]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.